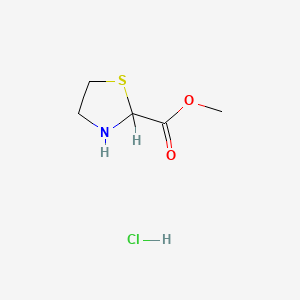

Methyl thiazolidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 1,3-thiazolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-6-2-3-9-4;/h4,6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTQIXUXZVNVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1NCCS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33305-08-7 | |

| Record name | Methyl thiazolidine-2-carboxylate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 33305-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Thiazolidine-2-carboxylate Hydrochloride: Physicochemical Properties and Analytical Methodologies

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl thiazolidine-2-carboxylate hydrochloride, a versatile heterocyclic compound with applications in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its characterization and handling.

Introduction: The Significance of the Thiazolidine Moiety

Thiazolidine derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules, including penicillins and other pharmaceuticals. Their utility often stems from their role as chiral building blocks and their ability to mimic amino acid structures. This compound, as a derivative of thiazolidine-2-carboxylic acid, holds potential as a key intermediate in the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties is paramount for its effective application in research and development. The thiazolidine-2-carboxylic acid moiety, for instance, has been noted for its potential angiotensin-converting enzyme (ACE) inhibitor activity in vivo.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. This section details the key physical and chemical characteristics of this compound.

General Properties

The fundamental identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO₂S | [1][2] |

| Molecular Weight | 183.66 g/mol | [1][2][3] |

| CAS Number | 33305-08-7 | [1][2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 159-163 °C (decomposes) | [2][3] |

| IUPAC Name | methyl 1,3-thiazolidine-2-carboxylate;hydrochloride | [1] |

| SMILES | COC(=O)C1NCCS1.Cl | [1][3] |

| InChIKey | YGTQIXUXZVNVKG-UHFFFAOYSA-N | [1][3] |

Solubility Profile

Expected Solubility Trend (based on ethyl ester analogue):

-

High Solubility: Water, Methanol, Ethanol

-

Moderate Solubility: Propanol, Isopropanol, Acetone

-

Low Solubility: Ethyl Acetate, Dichloromethane, n-Butanol

-

Insoluble: Hexane

The hydrochloride salt form of the molecule imparts significant polarity, leading to good solubility in polar protic solvents like water and short-chain alcohols. The solubility is expected to decrease as the alkyl chain of the alcohol increases due to the decreasing polarity of the solvent. In polar aprotic solvents like acetone, moderate solubility is expected. The compound is anticipated to have low solubility in nonpolar solvents.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for this compound, based on data for closely related structures and general principles of spectroscopy.

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are as follows:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -CH(COOCH₃)- | ~4.5 | Triplet | 1H |

| -S-CH₂-N- | ~3.2 - 3.5 | Multiplet | 2H |

| -N-CH₂-CH₂-S- | ~3.0 - 3.3 | Multiplet | 2H |

| -NH₂⁺- | Broad singlet | 2H |

Note: The presence of the hydrochloride salt will result in a downfield shift of the protons adjacent to the nitrogen atom. The NH proton signal may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts (in ppm) are:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (ester) | ~170 |

| -CH(COOCH₃)- | ~60 |

| -OCH₃ | ~52 |

| -S-CH₂-N- | ~45 |

| -N-CH₂-CH₂-S- | ~30 |

The FT-IR spectrum reveals the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (ammonium salt) | 3200-2800 (broad) | Strong |

| C-H stretch (aliphatic) | 2950-2850 | Medium |

| C=O stretch (ester) | ~1740 | Strong |

| C-O stretch (ester) | 1250-1150 | Strong |

| C-N stretch | 1200-1000 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electrospray ionization (ESI) mass spectrum, the expected molecular ion peak for the free base (after loss of HCl) would be at m/z [M+H]⁺ ≈ 148.04.

Chemical Properties and Stability

The chemical reactivity of this compound is primarily dictated by the ester functional group and the thiazolidine ring.

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield thiazolidine-2-carboxylic acid and methanol. The rate of hydrolysis is expected to be significant at extreme pH values and elevated temperatures.

-

Ring Stability: The thiazolidine ring is generally stable under neutral and mildly acidic conditions. However, strong reducing agents can potentially cleave the C-S bond. The nitrogen atom, being part of a secondary amine, can undergo further reactions such as acylation or alkylation.

-

Storage and Handling: As a hydrochloride salt, the compound is likely to be a stable, crystalline solid. It should be stored in a cool, dry place, protected from moisture to prevent hydrolysis. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment should be used during handling.

Experimental Protocols for Characterization

This section provides detailed, step-by-step methodologies for the characterization of this compound.

Synthesis Protocol

A plausible synthesis for this compound involves the esterification of thiazolidine-2-carboxylic acid. A general procedure is outlined below:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise to the cooled methanol with vigorous stirring.

-

Once the addition is complete, add thiazolidine-2-carboxylic acid portion-wise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and triturate to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization Protocols

The following workflows outline the standard procedures for the analytical characterization of the synthesized product.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for FT-IR spectroscopic analysis using the KBr pellet method.

Caption: Workflow for HPLC analysis.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with standardized protocols for its synthesis and characterization. A thorough understanding of these characteristics is essential for its successful application in the development of novel molecules with therapeutic potential. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this and related compounds.

References

-

PubChem. This compound. [Link]

-

PrepChem. Synthesis of 2-methylthiazolidine-2-carboxylic acid methyl ester. [Link]

-

Qiu, J., et al. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(4), 1834–1844. [Link]

-

Gawel, M., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 11(1), 20649. [Link]

Sources

An In-Depth Technical Guide to Methyl Thiazolidine-2-carboxylate Hydrochloride (CAS Number: 33305-08-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl thiazolidine-2-carboxylate hydrochloride, a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Drawing upon established scientific principles and experimental data, this document delves into the compound's synthesis, characterization, reactivity, and known biological relevance, offering valuable insights for its application in research and drug development.

Introduction: The Thiazolidine Scaffold in Drug Discovery

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to proline and the presence of a sulfur atom confer unique physicochemical properties, making it a valuable building block for the synthesis of a diverse array of biologically active molecules.[2] Thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] this compound, as a functionalized derivative, serves as a key intermediate and a chiral auxiliary in the synthesis of complex molecules, particularly in the development of peptidomimetics and enzyme inhibitors.[6]

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in experimental workflows.

| Property | Value | Reference |

| CAS Number | 33305-08-7 | [7] |

| Molecular Formula | C₅H₁₀ClNO₂S | [7] |

| Molecular Weight | 183.66 g/mol | [7] |

| Melting Point | 159-163 °C (decomposes) | |

| Appearance | White solid | |

| Synonyms | Methyl 1,3-thiazolidine-2-carboxylate hydrochloride, Thiazolidine-2-carboxylic acid methyl ester hydrochloride | [7] |

Structural Elucidation:

The chemical structure of this compound features a thiazolidine ring with a methyl ester group at the 2-position. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of the corresponding carboxylic acid. A reliable and high-yielding protocol involves the reaction of L(-)-thiazolidine-4-carboxylic acid (a positional isomer, though the principle applies) with methanol in the presence of thionyl chloride.[8] This method, known as the Fischer esterification, is a cornerstone of organic synthesis for converting carboxylic acids to esters.[9]

Underlying Principle of Fischer Esterification: The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent tetrahedral intermediate then eliminates a molecule of water to form the ester. The use of an excess of the alcohol can shift the equilibrium towards the product side.

Detailed Experimental Protocol: Esterification of Thiazolidine-2-carboxylic Acid

This protocol is adapted from established procedures for similar esterifications.[8]

Materials and Reagents:

-

Thiazolidine-2-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous methanol. Cool the flask in an ice bath.

-

Acid Catalyst Preparation: Slowly add thionyl chloride dropwise to the cold methanol with continuous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Addition of Starting Material: Once the addition of thionyl chloride is complete, add thiazolidine-2-carboxylic acid portion-wise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Remove the excess methanol using a rotary evaporator.

-

Add a fresh portion of methanol and evaporate again to ensure the removal of any remaining thionyl chloride.

-

Wash the resulting solid residue with anhydrous diethyl ether and decant the ether. Repeat this washing step twice to remove any non-polar impurities.

-

-

Drying: Dry the final product, this compound, under vacuum to obtain a white solid.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, methyl 1,3-thiazolidine-4-carboxylate hydrochloride, the following characteristic peaks have been reported (400 MHz, CD₃OD): δ 4.81 (t, J=7.3Hz, 1H, N-CH-CO), 4.46 (d, J=9.2Hz, 1H, S-CH₂-N), 4.40 (d, J=9.8Hz, 1H, S-CH₂-N), 3.88 (s, 3H, COOCH₃), 3.52 (dd, J=7.3, 12.2Hz, 1H, S-CH₂-C), 3.41 (dd, J= 6.1, 12.2Hz, 1H, S-CH₂-C).[8] For the title compound, analogous signals would be expected, with shifts dependent on the substitution at the 2-position.

-

C=O (Ester carbonyl): ~170 ppm

-

-OCH₃ (Ester methyl): ~52 ppm

-

C2 (Thiazolidine ring): ~60-70 ppm

-

C4 (Thiazolidine ring): ~50-60 ppm

-

C5 (Thiazolidine ring): ~30-40 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

-

N-H stretch (secondary amine hydrochloride): A broad band in the region of 2400-3200 cm⁻¹

-

C-H stretch (alkane): Around 2850-3000 cm⁻¹

-

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹

-

C-O stretch (ester): In the region of 1000-1300 cm⁻¹

-

C-N stretch: Around 1020-1250 cm⁻¹

-

C-S stretch: A weaker absorption in the fingerprint region (600-800 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern: The molecular ion peak (M⁺) for the free base (C₅H₉NO₂S) would be expected at m/z 147.19.[7] Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) leading to an acylium ion, and cleavage of the C-C bond adjacent to the carbonyl group. For thiazolidine rings, fragmentation can involve ring opening and loss of small neutral molecules.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile intermediate due to the presence of multiple reactive sites.

Reactivity at the Ester Group

The methyl ester is susceptible to nucleophilic acyl substitution .[10][11] This allows for its conversion into other functional groups, such as amides, by reaction with amines, or hydrolysis back to the carboxylic acid under acidic or basic conditions. This reactivity is fundamental to its use in building more complex molecular architectures.

Reactivity at the Thiazolidine Ring

The secondary amine within the thiazolidine ring can act as a nucleophile. However, under the acidic conditions of the hydrochloride salt, the nitrogen is protonated, reducing its nucleophilicity. The thiazolidine ring itself can be stable under various reaction conditions, but it can also be cleaved under specific circumstances.[12]

Application in Peptide Synthesis

The thiazolidine moiety can serve as a protected form of cysteine in solid-phase peptide synthesis (SPPS) .[13][14] The thiazolidine ring protects the N-terminal amine and the sulfhydryl group of cysteine. This strategy prevents unwanted side reactions during peptide chain elongation. The thiazolidine can be deprotected under mild acidic conditions to reveal the cysteine residue at the desired point in the synthesis.[13]

Caption: Key reactivity and synthetic applications of this compound.

Biological Relevance and Potential Applications

The thiazolidine scaffold is a well-established pharmacophore. While specific biological data for this compound is limited in publicly available literature, the activities of related compounds provide strong indications of its potential.

Potential as an Angiotensin-Converting Enzyme (ACE) Inhibitor

The parent compound, thiazolidine-2-carboxylic acid, has been investigated for its potential as an angiotensin-converting enzyme (ACE) inhibitor.[6][15] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.[15] ACE inhibitors are a major class of drugs used to treat hypertension and heart failure.[16][17] The structural similarity of the thiazolidine ring to proline, a key amino acid in many ACE substrates, is the basis for this potential activity. Further derivatization of this compound could lead to the development of novel ACE inhibitors.

Antimicrobial and Antitumor Activities

Thiazolidinone derivatives, which can be synthesized from thiazolidine precursors, have shown promising antibacterial and antifungal activities .[3][4][5] They have also been investigated for their antitumor properties .[2] The specific biological activity is highly dependent on the substituents on the thiazolidine ring. This compound can serve as a starting material for the synthesis of a library of derivatives to be screened for these activities.

Skin-Whitening Agents

Derivatives of thiazolidine-4-carboxylic acid have been studied as agents to suppress the formation of eumelanin, the dark pigment in the skin.[18] This suggests a potential application in cosmetics and dermatology.

Handling, Storage, and Safety

Handling: this compound is an irritant.[7] It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt form contributes to its stability.

Safety:

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[7]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[7]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis, combined with the reactivity of its ester and thiazolidine functionalities, makes it an attractive starting material for the creation of diverse molecular libraries. The established biological potential of the thiazolidine scaffold, particularly in the areas of ACE inhibition and antimicrobial activity, provides a strong rationale for the continued exploration of this compound and its derivatives in the quest for new therapeutic agents. This guide has provided a comprehensive technical foundation to support and inspire further research and application of this promising chemical entity.

References

-

Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025). Journal of Kufa for Chemical Sciences. [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. [Link]

- Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. (n.d.). Asian Journal of Chemistry.

-

Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2016). Chemical and Pharmaceutical Bulletin. [Link]

- Synthesis and Antimicrobial Activity of Novel 2-Methyl-3-(1'3'4' thiadiazoyl)-4-(3H) quinazolinones. (n.d.). Oriental Journal of Chemistry.

-

This compound | C5H10ClNO2S. (n.d.). PubChem. [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). Molecules. [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). ResearchGate. [Link]

-

Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025). ResearchGate. [Link]

-

Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine in rat tissues. (1984). Acta Biochimica Polonica. [Link]

-

Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. (2021). Journal of Chemical & Engineering Data. [Link]

-

2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. (2021). Chemical Science. [Link]

-

2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. (2021). National Institutes of Health. [Link]

-

Inhibitor of angiotensin I converting enzyme: (4R)-3-[(2S)-3-mercapto-2-methylpropanoyl]-4-thiazolidinecarboxylic acid (YS-980). (1980). Biochemical Pharmacology. [Link]

-

Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary. (2021). American Chemical Society. [Link]

-

Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound, 97%. (n.d.). J&K Scientific. [Link]

-

Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2021). Pharmaceutics. [Link]

-

Solubility for different thiazolidine-2-carboxylic acid derivatives, the corresponding values calculated by PLS and GA-PLS methods (predicted) and percent relative error (%RE). (n.d.). ResearchGate. [Link]

-

Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. (2020). Chemical Science. [Link]

-

Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. (2021). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

2-Methylthiazolidine | C4H9NS. (n.d.). PubChem. [Link]

-

Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. (2017). Bioconjugate Chemistry. [Link]

-

2-Methyl-1,3-thiazolidine-2-carboxylic acid | C5H9NO2S. (n.d.). PubChem. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2007). ResearchGate. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

-

2-Thiazolidinethione. (n.d.). NIST WebBook. [Link]

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022). Frontiers in Chemistry. [https://www.frontiersin.org/articles/10.3389/fchem.2022.104 ACE inhibitors/full]([Link] ACE inhibitors/full)

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(Pyrimidinyl) Disulfides. (2015). International Journal of Organic Chemistry. [Link]

-

Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (1977). Italian Journal of Biochemistry. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]

-

Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives. (1985). Journal of Medicinal Chemistry. [Link]

-

FTIR INTERPRETATION OF DRUGS. (2020). Research Journal of Pharmacy and Technology. [Link]

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022). Frontiers in Chemistry. [Link]

-

Inhibition of angiotensin converting enzyme by 2-[N-[(S)-1-carboxy-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo [3.3.0]octane-3-carboxylic acid (Hoe 498 diacid). Comparison with captopril and enalaprilat. (1984). Arzneimittel-Forschung. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. [Link]

-

2,2-Dimethyl-thiazolidine-4-carboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S. (n.d.). PubChem. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitor of angiotensin I converting enzyme: (4R)-3-[(2S)-3-mercapto-2-methylpropanoyl]-4-thiazolidinecarboxylic acid (YS-980) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C5H10ClNO2S | CID 2737506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 17. Inhibition of angiotensin converting enzyme by 2-[N-[(S)-1-carboxy-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo [3.3.0]octane-3-carboxylic acid (Hoe 498 diacid). Comparison with captopril and enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]

Unraveling the Cellular Mechanisms of Thiazolidine Derivatives: A Deep Dive into PPARγ-Dependent and Independent Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a class of compounds with a wide array of pharmacological activities.[1] Among these, the 2,4-thiazolidinedione derivatives, commonly known as thiazolidinediones (TZDs) or "glitazones," have garnered significant attention, primarily as potent insulin-sensitizing agents for the treatment of type 2 diabetes mellitus.[2][3] However, their biological activities extend far beyond glycemic control, with demonstrated anti-inflammatory, antioxidant, and anti-proliferative properties.[4][5] Understanding the intricate molecular mechanisms through which these compounds exert their effects is paramount for optimizing their therapeutic potential and designing next-generation derivatives with improved efficacy and safety profiles.

This guide provides a comprehensive exploration of the cellular mechanisms of action of thiazolidine derivatives. We will dissect the canonical signaling pathway mediated by their primary molecular target, the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and delve into the emerging landscape of PPARγ-independent, or "off-target," effects that contribute to their diverse pharmacological profile. The narrative is grounded in field-proven insights, explaining the causality behind the molecular interactions and the experimental choices made to elucidate them.

Part 1: The Canonical Pathway: PPARγ-Dependent Mechanism of Action

The cornerstone of thiazolidinedione activity is their function as high-affinity agonists for PPARγ, a ligand-activated nuclear receptor that acts as a master regulator of lipid metabolism, glucose homeostasis, and adipogenesis.[6][7][8] The discovery that TZDs are potent PPARγ ligands was a seminal moment, providing a clear molecular basis for their insulin-sensitizing effects.[7]

The PPARγ Activation Cascade

The mechanism of PPARγ activation by TZDs is a well-orchestrated nuclear event. As lipophilic molecules, TZDs can cross the cell membrane and enter the nucleus.

-

Ligand Binding: Inside the nucleus, the TZD molecule binds directly to the ligand-binding pocket (LBP) of PPARγ. This binding event induces a critical conformational change in the receptor.[9]

-

Heterodimerization: This conformational shift promotes the dissociation of co-repressor proteins and facilitates the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[10][11]

-

PPRE Binding & Gene Transcription: The activated PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6][12]

-

Co-activator Recruitment: This DNA binding event, in turn, recruits a suite of co-activator proteins (such as SRC-1 and p300/CBP), which possess histone acetyltransferase activity.[11] This leads to chromatin remodeling and the initiation of transcription of downstream target genes.

The diagram below illustrates this canonical signaling pathway.

Caption: Canonical PPARγ signaling pathway activated by thiazolidinediones.

Physiological Consequences of PPARγ Activation

The transcriptional regulation initiated by TZD-activated PPARγ results in profound physiological changes:

-

Improved Insulin Sensitivity: PPARγ activation upregulates the expression of genes involved in insulin signaling and glucose metabolism, most notably Glucose Transporter Type 4 (GLUT4) and c-Cbl-associated protein (CAP).[13] This enhances glucose uptake into skeletal muscle and adipose tissue, thereby lowering blood glucose levels.[2][13]

-

Adipocyte Differentiation and Lipid Metabolism: TZDs promote the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids.[8] This "lipid steal" phenomenon reduces circulating fatty acids and ectopic lipid accumulation in the liver and muscle, which is a key contributor to insulin resistance.[8]

-

Anti-inflammatory Effects: A significant part of the anti-inflammatory action of TZDs is mediated by a process called transrepression. The activated PPARγ receptor can inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[10][12] This prevents the transcription of inflammatory cytokines (e.g., TNF-α, IL-6), contributing to the anti-atherogenic and anti-inflammatory properties of these compounds.[10][14]

| Compound | Target | Binding Affinity (Kd) | Potency (EC50) | Reference |

| Rosiglitazone | PPARγ | ~30 nM | ~43 nM | [7][15] |

| Pioglitazone | PPARγ | ~470 nM | ~330 nM | [15] |

| BRL49653 | PPARγ | ~40 nM | Not Specified | [7] |

Table 1: Binding Affinities and Potencies of Select Thiazolidinediones for PPARγ.

Part 2: Beyond the Canon: PPARγ-Independent and Off-Target Mechanisms

While PPARγ agonism is the primary mechanism, a growing body of evidence reveals that thiazolidine derivatives can influence cellular function through pathways independent of this nuclear receptor.[16][17] These off-target effects are crucial for understanding the full spectrum of their biological activity, including both therapeutic potential and potential side effects.

Key PPARγ-independent pathways include:

-

Modulation of Kinase Signaling Cascades: Several studies have shown that TZDs can influence key signaling pathways like PI3K/Akt and MAPK, which are central to cell proliferation, survival, and apoptosis.[16][17] This action is particularly relevant to their anti-cancer effects.

-

Inhibition of JNK Pathway: TZDs such as rosiglitazone have been shown to inhibit the c-Jun NH2-terminal kinase (JNK) signaling pathway.[18] Since JNK activation is linked to insulin resistance, its inhibition represents another avenue through which TZDs can enhance insulin sensitivity.[18]

-

Upregulation of IGF-1R: In human aortic smooth muscle cells, rosiglitazone and pioglitazone were found to up-regulate the Insulin-like Growth Factor-1 Receptor (IGF-1R) in a PPARγ-independent manner, which may contribute to their cardiovascular effects.[19]

-

Direct Enzyme Inhibition: Certain thiazolidine derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and various tyrosine kinases, contributing to their anti-inflammatory and anti-cancer properties.[20][21]

Caption: Overview of PPARγ-independent mechanisms of thiazolidine derivatives.

These alternative mechanisms highlight the versatility of the thiazolidine scaffold and suggest that derivatives could be specifically designed to target these pathways, potentially separating the metabolic benefits from unwanted side effects like weight gain.[22]

Part 3: Experimental Validation: A Protocol for Assessing PPARγ Activation

Elucidating the mechanisms described above requires robust and validated experimental systems. A cornerstone technique for quantifying the activation of nuclear receptors like PPARγ is the luciferase reporter gene assay. This self-validating system provides a direct readout of a compound's ability to induce transcription via the receptor of interest.

Detailed Protocol: PPARγ Luciferase Reporter Gene Assay

This protocol describes a method to measure the agonist activity of a test compound (e.g., a thiazolidine derivative) on PPARγ in a cellular context.

Principle: Cells are co-transfected with two plasmids: an expression vector for PPARγ and a reporter vector containing multiple copies of a PPRE sequence upstream of a luciferase gene. If the test compound activates PPARγ, the receptor will bind to the PPRE and drive the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.

Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., U2OS, HEK293T) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[15]

-

Seed cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Transient Transfection:

-

Prepare a transfection mix. For each well, combine:

-

50 ng of PPARγ expression plasmid.

-

50 ng of 3xPPRE-luciferase reporter plasmid.

-

5 ng of a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization).

-

Transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol in serum-free media.

-

-

Remove media from cells and add the transfection mix. Incubate for 4-6 hours.

-

Replace the transfection mix with complete growth media and incubate for an additional 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazolidine test compound and a positive control (e.g., Rosiglitazone) in appropriate vehicle (e.g., DMSO). Ensure the final DMSO concentration is ≤ 0.1%.

-

Remove media from cells and add media containing the various concentrations of the test compounds, positive control, or vehicle control.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Remove media from the wells.

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a plate luminometer, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits a half-maximal response).

-

Caption: Experimental workflow for a PPARγ luciferase reporter assay.

Conclusion

The mechanism of action of thiazolidine derivatives is a compelling example of targeted pharmacology that also embraces significant molecular complexity. While their role as potent PPARγ agonists is well-established and central to their therapeutic effects in type 2 diabetes, a comprehensive understanding must also include the growing list of PPARγ-independent pathways they modulate. This dual activity profile presents both challenges and opportunities. It necessitates careful consideration of off-target effects during drug development but also opens new avenues for creating pleiotropic agents that can address complex diseases like cancer and chronic inflammation. Future research focused on designing derivatives that selectively engage specific pathways—for instance, activating PPARγ2 but not PPARγ1 to avoid weight gain—will be key to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

-

MDPI. (n.d.). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Retrieved from [Link]

-

PubMed. (2024). Antidiabetic potential of thiazolidinedione derivatives with efficient design, molecular docking, structural activity relationship, and biological activity: an update review (2021-2023). Retrieved from [Link]

-

PubMed. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. Retrieved from [Link]

-

PubMed Central. (n.d.). Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. Retrieved from [Link]

-

PubMed. (2023). Thiazolidinedione derivatives: emerging role in cancer therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazolidinedione derivatives: emerging role in cancer therapy. Retrieved from [Link]

-

Rossi, E. (n.d.). Thiazolidinediones: Understanding Their Role in Diabetes Management. Retrieved from [Link]

-

PubMed. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazolidinedione. Retrieved from [Link]

-

PubMed Central. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). Retrieved from [Link]

-

Bentham Science. (n.d.). Anti-Diabetic Potentials of Thiazolidinedione Analogues with Efficient Synthetic Procedures: A Review of Literature. Retrieved from [Link]

-

springermedizin.de. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. Retrieved from [Link]

-

Nveo-Abstract. (n.d.). Review on Synthesis of Novel Thiazolidinedione Derivatives for Antidiabetic Activity. Retrieved from [Link]

-

NIH. (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. Retrieved from [Link]

-

PubMed Central. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Retrieved from [Link]

-

ScienceScholar. (2022). Thiazolidinediones as leads: A review. Retrieved from [Link]

-

PubMed. (2010). Thiazolidinediones up-regulate insulin-like growth factor-1 receptor via a peroxisome proliferator-activated receptor gamma-independent pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of PPARγ when it is activated by its exogenous ligands thiazolidinediones (TZDs). Retrieved from [Link]

-

PubMed. (n.d.). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Retrieved from [Link]

-

PubMed. (n.d.). Hypoglycemic action of thiazolidinediones/peroxisome proliferator-activated receptor gamma by inhibition of the c-Jun NH2-terminal kinase pathway. Retrieved from [Link]

-

PubMed. (n.d.). Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ. Retrieved from [Link]

-

PubMed. (2007). Thiazolidinediones as anti-inflammatory and anti-atherogenic agents. Retrieved from [Link]

-

YouTube. (2020). Thiazolidinediones Mechanism and Side Effects. Retrieved from [Link]

-

Journal Repository. (2014). Activity Anti-Inflammatory and in silico Study of New Thiazolidinedione Derivatives. Retrieved from [Link]

-

JCI. (2018). Reversing the curse on PPARγ. Retrieved from [Link]

-

Australian Prescriber. (2004). Thiazolidinediones - mechanisms of action. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Thiazolidinediones. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding interactions of Rosiglitazone with PPARγ LBD. Retrieved from [Link]

-

PubMed Central. (n.d.). Thiazolidinediones on PPARγ: The Roles in Bone Remodeling. Retrieved from [Link]

-

PubMed. (2011). Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Retrieved from [Link]

-

MDPI. (n.d.). PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts. Retrieved from [Link]

-

RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]

-

OUCI. (n.d.). Thiazolidinediones: The Forgotten Diabetes Medications. Retrieved from [Link]

-

PubMed Central. (n.d.). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Retrieved from [Link]

-

PubMed Central. (n.d.). Activation of Peroxisome Proliferator-Activated Receptor γ Contributes to the Survival of T Lymphoma Cells by Affecting Cellular Metabolism. Retrieved from [Link]

-

PubMed Central. (n.d.). Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications. Retrieved from [Link]

-

Drug Target Review. (2022). New study could lead to diabetes treatment with fewer side effects. Retrieved from [Link]

-

PubMed Central. (n.d.). PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and clinical pharmacology: Thiazolidinediones - mechanisms of action. Retrieved from [Link]

-

PubMed. (n.d.). Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival. Retrieved from [Link]

-

American Diabetes Association. (2006). Thiazolidinediones: The case for early use. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell viability assays. Activation of PPARG promotes proliferation in... Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Retrieved from [Link]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. africanjournalofdiabetesmedicine.com [africanjournalofdiabetesmedicine.com]

- 3. Anti-Diabetic Potentials of Thiazolidinedione Analogues with Efficient Synthetic Procedures: A Review of Literature | Bentham Science [benthamscience.com]

- 4. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 9. researchgate.net [researchgate.net]

- 10. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 11. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazolidinediones as anti-inflammatory and anti-atherogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology | springermedizin.de [springermedizin.de]

- 18. Hypoglycemic action of thiazolidinediones/peroxisome proliferator-activated receptor gamma by inhibition of the c-Jun NH2-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiazolidinediones up-regulate insulin-like growth factor-1 receptor via a peroxisome proliferator-activated receptor gamma-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Potential Biological Activities of Thiazolidine-Containing Compounds

<

Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, represents a cornerstone in the field of medicinal chemistry.[1] Its unique structural features and synthetic accessibility have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of thiazolidine-containing compounds, offering mechanistic insights and practical experimental protocols for researchers, scientists, and drug development professionals. We will delve into the established and emerging therapeutic applications of these versatile molecules, from their well-known role in managing metabolic disorders to their promising potential in oncology, infectious diseases, and inflammatory conditions.

Section 1: Antidiabetic Activity - The Thiazolidinedione Legacy

The most prominent members of the thiazolidine family are the thiazolidinediones (TZDs), also known as "glitazones," which have revolutionized the treatment of type 2 diabetes mellitus.[2][3][4]

Mechanism of Action: PPARγ Agonism

TZDs exert their antidiabetic effects primarily by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[2][3][5]

The PPARγ Signaling Pathway:

-

Ligand Binding: TZDs, as synthetic ligands, bind to and activate PPARγ.[6]

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[6]

-

PPRE Binding: This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]

-

Gene Transcription: This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism.[5]

This process ultimately leads to enhanced insulin sensitivity in key metabolic tissues like adipose tissue, muscle, and the liver.[2][5] TZDs improve the body's response to insulin, rather than stimulating insulin secretion.[3]

Caption: Thiazolidinedione activation of the PPARγ pathway.

Key Metabolic Effects

The activation of PPARγ by TZDs results in a cascade of beneficial metabolic changes:

| Metabolic Effect | Mechanism | Reference |

| Improved Insulin Sensitivity | Increased glucose uptake in muscle and adipose tissue, and reduced hepatic glucose production. | [2][7] |

| Adipocyte Differentiation | Promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[7] | [7] |

| Lipid Metabolism Modulation | Increases fatty acid uptake by adipocytes, thereby reducing circulating free fatty acids.[2][3] | [2][3] |

| Adipokine Secretion | Favorably alters the secretion of adipokines, notably increasing adiponectin, which has insulin-sensitizing and anti-inflammatory properties.[2][3] | [2][3] |

Section 2: Anticancer Activity - A Multifaceted Approach to Tumor Suppression

Emerging evidence has highlighted the significant anticancer potential of thiazolidine-containing compounds, particularly thiazolidinones and their derivatives.[8][9] Their antitumor effects are mediated through both PPARγ-dependent and -independent mechanisms, affecting critical cellular processes like proliferation, apoptosis, and angiogenesis.[6][9]

Mechanisms of Anticancer Action

Thiazolidinones employ a variety of strategies to inhibit cancer progression:

-

Induction of Apoptosis: A primary mechanism involves the initiation of programmed cell death in cancer cells.[6] This can be triggered through PPARγ activation, leading to downstream effects on apoptotic pathways.[6]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints.[6] This is achieved by modulating the levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[6]

-

Inhibition of Key Enzymes: Thiazolidinone derivatives have been shown to inhibit several enzymes crucial for cancer cell survival and proliferation, including:

-

Carbonic Anhydrases: Involved in pH regulation and tumor progression.[8]

-

Protein Tyrosine Kinases (PTKs): Key components of signaling pathways that regulate cell growth and differentiation.[8]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical for angiogenesis, the formation of new blood vessels that supply tumors.[8]

-

Epidermal Growth Factor Receptor (EGFR): A member of the tyrosine kinase family that, when overexpressed, can lead to uncontrolled cell growth.[8]

-

Caption: Anticancer mechanisms of thiazolidinone compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10][11]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of the thiazolidine-containing compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution to various final concentrations in the cell culture medium.[11] The final DMSO concentration should typically not exceed 0.5%.[11]

-

Treat the cells with this series of concentrations for 24, 48, or 72 hours.[11] Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Section 3: Antimicrobial and Antiviral Activities - Combating Infectious Diseases

The thiazolidine scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.[1]

Antibacterial and Antifungal Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of various thiazolidine derivatives.[12][13] These compounds have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[12][13] Some derivatives have even exhibited significant activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14]

Antiviral Potential

Thiazolidine-containing compounds, particularly thiazolides like nitazoxanide, have demonstrated broad-spectrum antiviral activity.[15][16]

-

Anti-HIV Activity: Thiazolides have been shown to inhibit HIV-1 replication in vitro.[15] This is associated with the activation of innate immune responses and the upregulation of several interferon-stimulated genes (ISGs).[15]

-

Anti-Influenza Activity: Nitazoxanide and its active metabolite, tizoxanide, inhibit the replication of influenza A viruses.[16] Their mechanism involves interfering with the maturation of viral hemagglutinin, a key protein for viral entry into host cells.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 2-3 isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate.[19]

-

Prepare a suspension of the colonies in a sterile broth or saline solution.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[19]

-

-

Serial Dilution of the Compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazolidine-containing compound in a liquid growth medium.[18]

-

-

Inoculation:

-

Inoculate each well with a predefined amount of the standardized microbial suspension.[18]

-

-

Incubation:

-

Incubate the plate under appropriate conditions (temperature and duration) for the specific microorganism being tested.

-

-

MIC Determination:

Caption: Workflow for Antimicrobial Susceptibility Testing.

Section 4: Anti-inflammatory Activity - Targeting the Arachidonic Acid Cascade

Thiazolidine derivatives have also emerged as promising anti-inflammatory agents, primarily by targeting enzymes involved in the arachidonic acid metabolic pathway.[20]

Dual COX/LOX Inhibition

A significant advancement in anti-inflammatory drug design is the development of dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), the two major enzymes in the arachidonic acid cascade.[20][21]

-

Cyclooxygenase (COX): Exists in two main isoforms, COX-1 and COX-2.[20][22] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[20][22]

-

Lipoxygenase (LOX): Catalyzes the production of leukotrienes, which are potent inflammatory mediators.[20][21]

By simultaneously inhibiting both COX and LOX pathways, thiazolidine-based compounds can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to selective COX-2 inhibitors.[21]

Experimental Protocol: Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining the inhibitory potential of a compound against a specific enzyme.[23][24]

General Step-by-Step Methodology:

-

Assay Preparation:

-

Prepare a reaction buffer containing the purified enzyme (e.g., COX-2 or 5-LOX), the substrate for the enzyme, and a detection reagent.

-

Prepare serial dilutions of the thiazolidine-containing test compound.

-

-

Reaction Initiation:

-

Add the test compound to the reaction mixture and pre-incubate for a specific period.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Signal Detection:

-

Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence, or luminescence) that is proportional to the enzyme activity.

-

-

Data Analysis:

-

Plot the enzyme activity against the concentration of the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

Conclusion and Future Perspectives

The thiazolidine scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. From the well-established antidiabetic thiazolidinediones to the promising anticancer, antimicrobial, and anti-inflammatory derivatives, these compounds demonstrate a broad and potent range of biological activities. The ongoing exploration of structure-activity relationships and the elucidation of their diverse mechanisms of action will undoubtedly pave the way for the development of next-generation thiazolidine-based drugs with enhanced efficacy and safety profiles. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this remarkable heterocyclic system.

References

-

The mode of action of thiazolidinediones - PubMed. Available at: [Link]

-

Thiazolidinediones as anti-cancer agents - PMC - NIH. Available at: [Link]

-

Computer-Aided Discovery of Anti-Inflammatory Thiazolidinones with Dual Cyclooxygenase/Lipoxygenase Inhibition | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Thiazolidinediones – mechanisms of action - Australian Prescriber. Available at: [Link]

-

Thiazolidinediones - mechanisms of action - Australian Prescriber - Therapeutic Guidelines. Available at: [Link]

-

Thiazolidinediones - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

-

Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review | Bentham Science. Available at: [Link]

-

Unraveling the mechanism of action of thiazolidinediones - JCI. Available at: [Link]

-

Biological Activities of Thiazolidine - A Review - SciSpace. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. Available at: [Link]

-

Antibiotic sensitivity testing - Wikipedia. Available at: [Link]

-

Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed. Available at: [Link]

-

A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Available at: [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC - NIH. Available at: [Link]

-

Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PubMed Central. Available at: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. Available at: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. Available at: [Link]

-

Biolgical activities of thiazolidine - A review - ResearchGate. Available at: [Link]

-

Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo | Microbiology Spectrum - ASM Journals. Available at: [Link]

-

Antimicrobial Susceptibility Testing | myadlm.org. Available at: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - ResearchGate. Available at: [Link]

-

Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. Available at: [Link]

-

Review on Thiazolidinone possessing heterocyclic analogues, their potential binding sites with Cyclooxygenase and Lipoxygenase; - International Journal of Science and Research Archive. Available at: [Link]

-

Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - NIH. Available at: [Link]

-

4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing). Available at: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. Available at: [Link]

-

Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - NIH. Available at: [Link]

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - ResearchGate. Available at: [Link]

-

What is an Inhibition Assay? - Blog - Biobide. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. Available at: [Link]

-

Thiazolides Elicit Anti-Viral Innate Immunity and Reduce HIV Replication - PubMed. Available at: [Link]

-

Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PMC - NIH. Available at: [Link]

-

Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - ResearchGate. Available at: [Link]

-

Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics. Available at: [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]

-

Thiazolides inhibit influenza A virus replication acting at a... - ResearchGate. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. nps.org.au [nps.org.au]

- 3. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Unraveling the mechanism of action of thiazolidinediones [jci.org]

- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Thiazolides Elicit Anti-Viral Innate Immunity and Reduce HIV Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. myadlm.org [myadlm.org]

- 20. ijsra.net [ijsra.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. blog.biobide.com [blog.biobide.com]

An In-depth Technical Guide to Methyl Thiazolidine-2-carboxylate Hydrochloride as a Proline Analog

Abstract

Proline, the only proteinogenic secondary amino acid, imparts unique conformational constraints on polypeptide chains, making it a critical determinant of protein structure and function. Proline analogs, synthetic molecules that mimic its structure, are invaluable tools in chemical biology and drug discovery for modulating peptide conformation, enhancing stability, and introducing novel functionalities. This guide provides a comprehensive technical overview of methyl thiazolidine-2-carboxylate hydrochloride, a sulfur-containing analog of proline. We delve into its structural characteristics, synthesis, and characterization, and explore its applications in peptide engineering and as a scaffold in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this proline mimetic.

Introduction: The Unique Role of Proline and the Utility of Its Analogs

Proline's distinctive pyrrolidine ring restricts the backbone dihedral angle (φ) to approximately -63°, significantly reducing the conformational flexibility of a polypeptide chain compared to acyclic amino acids.[1] This rigidity is fundamental to the formation of specific secondary structures, such as β-turns, and is crucial for protein folding and stability.[2] The peptide bond preceding a proline residue (Xaa-Pro) can exist in either a cis or trans conformation, with the cis-trans isomerization often being a rate-limiting step in protein folding.[2]

Proline analogs are chemical structures that mimic proline while introducing targeted modifications to its molecular features.[3][4] These modifications—such as substituting ring atoms, altering ring size, or adding functional groups—allow scientists to fine-tune the physicochemical properties of peptides and proteins.[4] They serve as powerful tools for studying structure-activity relationships, improving metabolic stability, and designing novel therapeutics.[5]

This compound is a heterocyclic proline analog where the β-methylene group (Cβ) of the proline ring is replaced by a sulfur atom.[6] This substitution classifies its parent acid, thiazolidine-2-carboxylic acid, as β-thiaproline.[6] The introduction of the thioether linkage profoundly influences the ring's conformation and electronic properties, offering a unique tool for chemical and biological investigations.

Physicochemical Properties and Structural Analysis

The core distinction between proline and methyl thiazolidine-2-carboxylate lies in the substitution of a carbon atom with sulfur. This change alters ring pucker, bond lengths, and electronegativity, which in turn influences how the molecule interacts within a larger peptide structure.

Key Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 33305-08-7 | [7][8] |

| Molecular Formula | C₅H₁₀ClNO₂S | [7] |

| Molecular Weight | 183.66 g/mol | [7][8] |

| Melting Point | 159-163 °C (decomposes) | [8][9] |

| IUPAC Name | methyl 1,3-thiazolidine-2-carboxylate;hydrochloride | [7] |

| SMILES | COC(=O)C1NCCS1.Cl | [7] |

| InChI Key | YGTQIXUXZVNVKG-UHFFFAOYSA-N | [7][8] |

Structural Comparison with Proline

The structural analogy to proline is the foundation of the molecule's function. The five-membered ring is retained, but the presence of sulfur at the β-position introduces significant conformational and electronic differences. The thioether bond is longer than a C-C bond, and sulfur is less electronegative than carbon, which can alter the kinetics of cis/trans isomerization of the preceding peptide bond.[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved via esterification of the corresponding carboxylic acid. The following protocol is a well-established method.[10]

Synthesis Protocol

This procedure details the esterification of L-Thioproline (thiazolidine-4-carboxylic acid, a related isomer often used in syntheses) to its methyl ester hydrochloride. A similar pathway applies for the 2-carboxylate isomer.

Rationale: Thionyl chloride (SOCl₂) serves as an excellent reagent for this transformation. It reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for nucleophilic attack by methanol. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side product formation. The final product is isolated as a stable hydrochloride salt.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add distilled methanol (e.g., 20 mL).

-

Reagent Addition: Cool the flask in an ice bath to below 5 °C. Slowly add thionyl chloride (SOCl₂) dropwise (e.g., 5.2 mL, 73.4 mmol) to the methanol. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Stir the mixture for 10 minutes.

-

Substrate Addition: Add the starting material, such as L-thioproline (e.g., 2.7 g, 20.0 mmol), to the reaction mixture portion-wise while maintaining the low temperature.

-